1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
Brand Name: Vulcanchem
CAS No.: 2034309-87-8
VCID: VC7684184
InChI: InChI=1S/C18H16F3N5O/c1-26-11-14(10-24-26)13-6-12(7-22-9-13)8-23-17(27)25-16-4-2-15(3-5-16)18(19,20)21/h2-7,9-11H,8H2,1H3,(H2,23,25,27)
SMILES: CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C18H16F3N5O
Molecular Weight: 375.355

1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

CAS No.: 2034309-87-8

Cat. No.: VC7684184

Molecular Formula: C18H16F3N5O

Molecular Weight: 375.355

* For research use only. Not for human or veterinary use.

1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea - 2034309-87-8

Specification

CAS No. 2034309-87-8
Molecular Formula C18H16F3N5O
Molecular Weight 375.355
IUPAC Name 1-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea
Standard InChI InChI=1S/C18H16F3N5O/c1-26-11-14(10-24-26)13-6-12(7-22-9-13)8-23-17(27)25-16-4-2-15(3-5-16)18(19,20)21/h2-7,9-11H,8H2,1H3,(H2,23,25,27)
Standard InChI Key AXPGGMAYMQHZRI-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F

Introduction

1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a complex organic compound featuring a pyrazole ring, a pyridine moiety, and a trifluoromethyl-substituted phenyl group. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry. Despite the lack of specific information on this compound in the provided search results, its structure suggests potential pharmacological properties due to the presence of these functional groups.

Synthesis Methods

The synthesis of compounds with similar structures typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic Substitution: To form the urea linkage.

  • Cross-Coupling Reactions: To attach the pyridine and phenyl groups.

  • Catalysts: Such as palladium or copper complexes to facilitate these reactions.

Reaction StepReagentsConditions
Formation of Pyrazole-Pyridine IntermediatePyrazole derivative, Pyridine derivative, Catalyst (e.g., Pd)Solvent: DMF or DCM, Temperature: 80-120°C
Urea FormationIsocyanate, AmineSolvent: DCM or THF, Temperature: Room Temperature to 50°C

Potential Biological Activities

Compounds with similar structures have shown potential in various therapeutic areas:

  • Antimicrobial Activity: Pyrazole derivatives are known for their antifungal and antibacterial properties.

  • Anticancer Activity: Urea derivatives have been studied for their antiproliferative effects .

  • Inhibition of Specific Enzymes: The trifluoromethyl group can enhance binding affinity to certain enzymes.

Research Findings and Future Directions

While specific research findings on 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea are not available, its structural components suggest potential applications in drug discovery. Future studies should focus on:

  • Biological Evaluation: Assessing its efficacy against various disease targets.

  • Pharmacokinetic Studies: Understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound to optimize its biological activity.

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